molecular formula C14H14FNO2 B1309770 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 79808-17-6

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309770
CAS No.: 79808-17-6
M. Wt: 247.26 g/mol
InChI Key: OERGDFWTXIFCCQ-UHFFFAOYSA-N
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Description

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a fluorinated aromatic amine derivative characterized by a phenoxy-ethoxy linker bridging a 4-fluorophenoxy group and an aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation. Its molecular formula is C₁₄H₁₃FNO₂, with a molecular weight of 252.26 g/mol. The fluorine atom at the para position of the phenoxy group enhances lipophilicity and metabolic stability, while the ethoxy linker provides flexibility for target interaction .

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-11-4-6-13(7-5-11)17-8-9-18-14-3-1-2-12(16)10-14/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERGDFWTXIFCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Nucleophilic Substitution for Fluoro-Phenoxy Ether Formation

  • The synthesis typically begins with the preparation of the 4-fluoro-phenoxy-ethoxy intermediate.
  • A common approach involves nucleophilic substitution where 4-fluorophenol reacts with a suitable ethylene glycol derivative or haloethoxy compound under basic conditions.
  • Potassium carbonate (K2CO3) is often used as a base to deprotonate the phenol, facilitating nucleophilic attack on the ethoxy halide.
  • Solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are preferred for their high polarity and ability to dissolve both reactants.
  • Reaction temperatures are maintained around 80 °C for extended periods (e.g., 15 hours) to ensure complete conversion.
  • This step yields the 2-(4-fluoro-phenoxy)-ethoxy intermediate with high yield (up to 95%) and purity.

Purification and Characterization

  • The crude product is purified by silica gel column chromatography using ethyl acetate and n-hexane mixtures as eluents.
  • Purity is confirmed by high-performance liquid chromatography (HPLC) and melting point analysis.
  • Structural confirmation is done by ^1H-NMR, ^13C-NMR, and mass spectrometry (MS).
  • Typical yields for the final compound range from 70% to 90%, depending on reaction conditions and scale.

Detailed Reaction Scheme and Conditions

Step Reactants & Reagents Conditions Outcome Yield (%) Notes
1 4-Fluorophenol + 2-bromoethanol or equivalent K2CO3, NMP, 80 °C, 15 h Formation of 2-(4-fluoro-phenoxy)-ethanol intermediate 90-95 Base-mediated nucleophilic substitution
2 3-Aminophenol or protected derivative + intermediate K2CO3 or Et3N, DMF, reflux or 80 °C, 12-18 h Ether bond formation linking phenylamine 70-85 Careful control to avoid amine side reactions
3 Purification Silica gel chromatography Pure 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine - Confirmed by NMR, MS, HPLC

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base is critical for high conversion rates in ether formation steps.
  • Solvent choice impacts reaction rate and yield; polar aprotic solvents like DMF and NMP are superior.
  • Reaction times vary but typically require prolonged heating to drive the substitution to completion.
  • Protecting groups on the amine may be necessary to prevent side reactions during ether formation.
  • Analytical techniques such as TLC, NMR, and HPLC are essential for monitoring reaction progress and purity.
  • The presence of the fluoro substituent enhances the compound’s bioactivity and stability, making the synthesis route valuable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological targets, which can lead to the development of new therapeutic agents. Preliminary studies indicate that 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine may exhibit binding affinity to specific enzymes or receptors, suggesting potential roles in modulating biological pathways.

Case Studies
Recent research has focused on the compound's interactions with certain biological systems. For instance, studies have shown that derivatives of this compound can influence signaling pathways related to cancer and inflammation, highlighting its potential as a therapeutic agent.

Agricultural Chemistry

Herbicidal Ionic Liquids
In agricultural chemistry, this compound is utilized in the development of herbicidal ionic liquids. These ionic liquids are synthesized through the modification of the phenoxyethylammonium group, resulting in compounds that exhibit enhanced solubility and thermal stability. This application is particularly significant for creating environmentally friendly herbicides.

Synthesis Methods
The synthesis of this compound involves several methods, including:

  • Nucleophilic Substitution Reactions: This method allows for the introduction of various substituents on the aromatic ring, tailoring the compound for specific applications.
  • Ullmann-type Coupling Reactions: These reactions facilitate the formation of C–O bonds under mild conditions, enabling the efficient synthesis of diaryl ethers from 4-bromoanisole derivatives .

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can significantly influence the compound’s binding affinity and selectivity, thereby modulating its biological activity .

Comparison with Similar Compounds

Key Compounds and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Bioactivity (GLS Inhibition IC₅₀) Source
3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine 4-Fluoro-phenoxy, ethoxy linker, aniline C₁₄H₁₃FNO₂ 252.26 Not explicitly reported Target compound
3-(2-Hydroxyethoxy)-phenylamine (Compound 24) Hydroxyethoxy group C₈H₁₁NO₂ 153.18 ~200 nM (comparable to parent)
3-[2-(4-Morpholinyl)ethoxy]-phenylamine (Compound 25) Morpholinyl-ethoxy group C₁₂H₁₆N₂O₂ 236.27 ~200 nM (comparable to parent)
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine Pyrrolidinyl-ethoxy, 3-fluoro substituent C₁₂H₁₇FN₂O 224.27 Not reported (likely CNS-targeted)
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine Trifluoromethyl, methoxyethoxy chain C₁₂H₁₇F₃NO₃ 315.72 Not reported (enhanced lipophilicity)

Key Findings :

  • Polar Substituents : Hydroxyethoxy (Compound 24) and morpholinyl-ethoxy (Compound 25) groups improve aqueous solubility without significantly altering glutaminase (GLS) inhibitory potency compared to the parent compound (IC₅₀ ~200 nM) .
  • Fluorine Position : The 3-fluoro substituent in 3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine may enhance blood-brain barrier penetration due to increased lipophilicity, though biological data are lacking .

Structural Analogues in Drug Development

Amine Derivatives with Varied Linkers

  • 2-(4-Amino-3-methylphenoxy)ethylamine (C₉H₁₄N₂O, MW 166.22): The methyl group at the 3-position reduces steric hindrance, possibly favoring receptor binding. However, the shorter ethylamine linker may limit conformational flexibility compared to ethoxy-based analogues .
  • 2-[(4-Fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine: This pyrimidine derivative demonstrates the importance of heterocyclic cores in augmenting target affinity, though its amine group is absent .

Nitro-Substituted Analogues

  • 2-[2-(4-Chloro-benzylamino)-ethoxy]-6-nitro-phenylamine: The nitro group at the 6-position introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity for covalent binding. However, nitro groups are often metabolically unstable .

Physicochemical and Pharmacokinetic Comparisons

Property This compound 3-(2-Hydroxyethoxy)-phenylamine 4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.2 (higher polarity) ~3.5 (high lipophilicity)
Aqueous Solubility Low (fluorine and aromaticity reduce solubility) Moderate (hydroxy group enhances solubility) Very low (trifluoromethyl and long chain reduce solubility)
Metabolic Stability High (fluorine resists oxidation) Moderate High (trifluoromethyl resists metabolism)

Implications :

  • The ethoxy linker in this compound balances flexibility and metabolic stability, making it preferable over shorter-chain analogues like 2-(4-Amino-3-methylphenoxy)ethylamine .
  • Trifluoromethyl-substituted derivatives (e.g., ) exhibit superior lipophilicity but may suffer from poor solubility, necessitating formulation optimization.

Biological Activity

3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, a compound characterized by its unique fluorinated phenoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylamine backbone substituted with a 4-fluorophenoxy and an ethoxy group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The phenylamine moiety may modulate enzyme or receptor activity, while the fluorine substituent can improve binding interactions. Studies suggest that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of phenylamines exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains by inhibiting efflux pumps, which are responsible for antibiotic resistance in pathogens. This suggests that our compound may also possess similar properties, potentially enhancing the effectiveness of existing antibiotics against resistant strains .

Anticancer Activity

Preliminary studies have explored the anticancer potential of phenylamine derivatives. For example, certain related compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies often report mechanisms involving cell cycle arrest and apoptosis induction . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Case Studies

  • Efflux Pump Inhibition : A study on similar compounds demonstrated their ability to reverse antibiotic resistance by inhibiting efflux pumps in E. coli and Klebsiella spp. This suggests that this compound could be explored for its potential as an efflux pump inhibitor .
  • Antiproliferative Effects : In vitro studies on structurally related compounds showed significant antiproliferative effects against various cancer cell lines, indicating that this compound may share these properties .

Data Tables

Biological ActivityReferenceFindings
Antimicrobial Efficacy Inhibits efflux pumps in resistant bacterial strains
Anticancer Potential Induces apoptosis in MCF-7 and HeLa cells
Mechanism of ActionModulates enzyme activity through binding interactions

Q & A

Q. What synthetic strategies are effective for preparing 3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis : Use a nucleophilic substitution reaction between 3-aminophenol derivatives and 2-(4-fluorophenoxy)ethyl halides. For example, describes coupling under anhydrous conditions (e.g., K₂CO₃ in refluxing acetonitrile) to install the ethoxy-phenoxy bridge .
  • Protection-Deprotection : Protect the amine group with Boc anhydride to avoid side reactions during etherification, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Optimization : Screen polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, Cs₂CO₃) to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% by area normalization) .
    • NMR : Confirm the presence of the 4-fluorophenoxy group via distinct aromatic proton splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) and ethoxy linker protons (δ 3.8–4.2 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₅FNO₂: 248.11).

Q. What experimental approaches are recommended for determining physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol, followed by UV-Vis quantification at λmax .
  • LogP : Estimate via reverse-phase HPLC retention times using a calibrated set of standards .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing fluorinated aryl ethers be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) para to the reaction site to enhance electrophilic substitution selectivity .
  • Metal Catalysis : Utilize CuI or Pd catalysts for Ullmann-type couplings to control aryl ether formation, as seen in for similar spirocyclic systems .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize substituent positioning .

Q. What stability studies are critical for this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor degradation via LC-MS to identify hydrolytic cleavage of the ethoxy bridge or defluorination .
  • Photostability : Conduct ICH Q1B guidelines testing using a xenon lamp (1.2 million lux hours) to assess UV-induced decomposition .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Scaffold Modification : Replace the 4-fluorophenoxy group with bulkier substituents (e.g., trifluoromethyl, ) to evaluate steric effects on target binding .
  • Bioisosteres : Substitute the ethoxy linker with sulfonamide or carbamate groups and compare pharmacokinetic profiles (e.g., logD, plasma protein binding) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with dopamine or serotonin transporters, given structural analogs in and .

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : reports high yields (~80%) for analogous spirocyclic compounds under reflux conditions, while notes lower yields (~50%) for trifluoroethoxy analogs, suggesting solvent/base sensitivity .
  • Stability Data : emphasizes rigorous waste management for fluorinated compounds, but no direct stability data for this compound is available, necessitating empirical validation .

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